molecular formula C18H21N7O3 B2408832 (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705560-16-2

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2408832
CAS No.: 1705560-16-2
M. Wt: 383.412
InChI Key: APPDMZUVQNRPNR-UHFFFAOYSA-N
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Description

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H21N7O3 and its molecular weight is 383.412. The purity is usually 95%.
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Properties

IUPAC Name

(3-methoxy-1-methylpyrazol-4-yl)-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O3/c1-24-11-13(17(22-24)27-2)18(26)25-7-3-4-12(10-25)8-15-21-16(23-28-15)14-9-19-5-6-20-14/h5-6,9,11-12H,3-4,7-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPDMZUVQNRPNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and structure–activity relationships.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N6O3C_{16}H_{20}N_{6}O_{3} with a molecular weight of approximately 336.37 g/mol. The structure features a pyrazole ring, which is known for its versatility in drug design due to its ability to participate in various biological interactions .

Key Functional Groups

The compound contains:

  • Pyrazole ring : Known for anti-inflammatory and anticancer properties.
  • Piperidine moiety : Enhances solubility and bioavailability.
  • Oxadiazole group : Often associated with antimicrobial and anticancer activities.

Pharmacological Properties

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including:

  • Anticancer Activity :
    • Pyrazole derivatives have been shown to inhibit various cancer cell lines. For instance, compounds similar to the one studied have demonstrated significant antiproliferative effects against MCF-7 breast cancer cells with IC50 values as low as 0.08 µM .
    • A study highlighted that certain pyrazole derivatives acted as effective inhibitors of EGFR, which is crucial in many cancers .
  • Antimicrobial Activity :
    • The compound's structural components suggest potential efficacy against bacterial strains such as E. coli and Bacillus subtilis. In vitro studies have reported significant inhibition rates against these pathogens .
  • Anti-inflammatory Effects :
    • Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. Compounds have shown comparable anti-inflammatory activity to indomethacin in various models .

Synthesis

The synthesis of the target compound typically involves multi-step reactions that require careful control of conditions such as temperature and pH. Common techniques include:

  • Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) for monitoring reactions.
  • The reaction pathways often involve coupling reactions between pyrazole derivatives and piperidine-based precursors .

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

  • Study on Antitubercular Activity :
    • A series of pyrazole derivatives were synthesized and tested against Mycobacterium tuberculosis strains, showing promising results with significant inhibition compared to standard drugs like rifampicin .
  • Monoamine Oxidase Inhibition :
    • Some pyrazole derivatives exhibited potent inhibitory effects on monoamine oxidases (MAO-A and MAO-B), suggesting potential applications in treating neurodegenerative diseases .

Data Summary

The following table summarizes key findings related to the biological activity of pyrazole derivatives:

Activity TypeReferenceIC50/Effectiveness
Anticancer MCF-7 cells IC50 = 0.08 µM
Antimicrobial Significant inhibition against E. coli
Anti-inflammatory Comparable to indomethacin
MAO Inhibition Potent inhibition

Scientific Research Applications

Key Structural Features

FeatureDescription
Pyrazole RingKnown for versatility in drug design
Methoxy GroupEnhances solubility and bioavailability
Piperidine MoietyContributes to pharmacological activity
Oxadiazole SubstituentPotential for specific biological target interaction

Biological Applications

Research indicates that compounds with pyrazole and piperidine structures exhibit significant biological activities:

Anticancer Activity

Studies have demonstrated that pyrazole derivatives can inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, modifications in the phenyl moiety of similar compounds led to enhanced antitumoral activity due to targeted interactions with cancer cell pathways .

Antiviral Properties

Recent investigations into similar pyrazole compounds have shown promising antiviral activity against various viruses, suggesting that the compound may also possess similar effects. The mechanism often involves the disruption of viral replication processes .

Case Studies

Several studies have explored the applications of pyrazole derivatives:

  • Antitumor Activity : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit cancer cell growth. Variations in structure allowed researchers to tune the biological properties towards either antiviral or anticancer activities .
  • Antimicrobial Evaluation : Compounds with similar structural motifs have been evaluated for their antimicrobial properties, showing effectiveness against a range of bacterial strains .
  • Molecular Docking Studies : Computational studies have been employed to predict interactions between this compound and biological targets, providing insights into its potential therapeutic applications .

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